4-3CzTRz
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Overview
Description
4-3CzTRz, also known as 9-(3-(9H-carbazol-9-yl)-5-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole, is an organic compound that has gained significant attention in the field of organic electronics. It is a blue-emitting molecule used in thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs). The compound is known for its high photoluminescence quantum yield and excellent thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-3CzTRz involves the coupling of carbazole moieties with a triazine core. The general synthetic route includes:
Formation of the triazine core: This is typically achieved through a nucleophilic substitution reaction involving cyanuric chloride and aniline derivatives.
Coupling with carbazole: The triazine core is then coupled with carbazole units using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale production of the triazine core and carbazole intermediates.
Optimization of reaction conditions: Ensuring high yield and purity through optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-3CzTRz undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can have altered photophysical and electronic properties .
Scientific Research Applications
4-3CzTRz has a wide range of scientific research applications, including:
Organic Electronics: Used as a blue-emitting material in TADF-OLEDs, contributing to high-efficiency lighting and display technologies.
Photovoltaics: Investigated for use in organic solar cells due to its excellent charge transport properties.
Sensors: Employed in the development of chemical sensors for detecting various analytes.
Biological Imaging: Utilized in fluorescence imaging techniques for biological research.
Mechanism of Action
The mechanism of action of 4-3CzTRz in TADF-OLEDs involves the following steps:
Excitation: Absorption of photons leads to the excitation of electrons from the ground state to the excited singlet state.
Intersystem Crossing: Electrons undergo intersystem crossing to the triplet state.
Delayed Fluorescence: Electrons return to the singlet state through reverse intersystem crossing, emitting photons in the process.
Comparison with Similar Compounds
4-3CzTRz can be compared with other similar compounds such as:
1CzTrz-F: Exhibits reduced trap-limited current compared to this compound.
3CzTrz-F: Shows trap-free space-charge-limited behavior, making it more efficient in certain applications.
The uniqueness of this compound lies in its balanced charge transport properties and high photoluminescence quantum yield, making it a valuable material for advanced optoelectronic applications .
Properties
Molecular Formula |
C57H36N6 |
---|---|
Molecular Weight |
804.9 g/mol |
IUPAC Name |
3,6-di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C57H36N6/c1-3-15-37(16-4-1)55-58-56(38-17-5-2-6-18-38)60-57(59-55)39-27-29-40(30-28-39)61-53-33-31-41(62-49-23-11-7-19-43(49)44-20-8-12-24-50(44)62)35-47(53)48-36-42(32-34-54(48)61)63-51-25-13-9-21-45(51)46-22-10-14-26-52(46)63/h1-36H |
InChI Key |
VXJFFPDTEJDHEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=C4C=CC(=C9)N1C2=CC=CC=C2C2=CC=CC=C21)C1=CC=CC=C1 |
Origin of Product |
United States |
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